

The Discovery and History of 5-Nitrogramine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine*

Cat. No.: B017098

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrogramine, systematically known as 3-(dimethylaminomethyl)-5-nitroindole, is an indole derivative that has garnered interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 5-nitrogramine. It also explores its biological activities, particularly its potential as an anticancer agent, and details the experimental protocols for its synthesis and characterization.

Discovery and History

The precise first synthesis of 5-nitrogramine is not definitively documented in a singular seminal paper. However, its existence and use as a chemical intermediate are implied in later research. A notable early mention appears in a 1991 paper in *The Journal of Organic Chemistry* by Russell, Waller, and Ducharme, which describes the cyanation of 5-nitrogramine to produce 5-nitro-3-(methoxymethyl)indole.^{[1][2]} This work suggests that 5-nitrogramine was a known and accessible compound by this time.

The synthesis of related nitroindole compounds, such as 7-nitrogramine, was described in the mid-20th century, indicating that the methodologies for preparing such derivatives were established.^[3] The general route to gramine and its derivatives involves the Mannich reaction

of indole with formaldehyde and dimethylamine. Subsequent nitration of the indole ring at the 5-position would yield 5-nitrogramine.

More recent research has focused on the biological activities of 5-nitrogramine, referring to it as 3-(dimethylaminomethyl)-5-nitroindole (DAMNI).[4][5] These studies investigate its potential as an anticancer agent, particularly in the context of breast cancer treatment, by exploring its interactions with receptors like estrogen receptor alpha (ER α) and epidermal growth factor receptor (EGFR).[4][5]

Physicochemical Properties

Quantitative data for 5-nitrogramine is summarized in the table below. This information is crucial for its handling, characterization, and application in synthesis and biological assays.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ N ₃ O ₂	-
Molecular Weight	219.24 g/mol	-
Appearance	Not explicitly stated, likely a solid	-
Melting Point	Data not available in searched sources	-
Solubility	Soluble in polar protic and aprotic solvents like water, ethanol, acetone, and DMSO	[4][5]

Spectroscopic Data

The characterization of 5-nitrogramine relies on various spectroscopic techniques. While specific spectra for 5-nitrogramine were not found in the searched literature, typical spectral features for related nitroaromatic and indole compounds can be inferred.

Infrared (IR) Spectroscopy

The IR spectrum of 5-nitroindole is expected to show characteristic absorption bands for its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H stretch (indole)	~3400
C-H stretch (aromatic & aliphatic)	~3100-2800
Asymmetric NO ₂ stretch	~1520
Symmetric NO ₂ stretch	~1340
C=C stretch (aromatic)	~1600-1450

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed structural information. Predicted chemical shifts are based on the analysis of similar structures.

¹H NMR:

- Indole N-H: A broad singlet around δ 8.0-9.0 ppm.
- Aromatic protons: Signals in the δ 7.0-8.5 ppm region, with splitting patterns determined by their positions on the nitroindole ring.
- Methylene protons (-CH₂-N): A singlet around δ 3.5-4.0 ppm.
- Methyl protons (-N(CH₃)₂): A singlet around δ 2.2-2.5 ppm.

¹³C NMR:

- Aromatic carbons: Signals in the δ 110-150 ppm range.
- Methylene carbon (-CH₂-N): A signal around δ 50-60 ppm.
- Methyl carbons (-N(CH₃)₂): A signal around δ 45-50 ppm.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M^+) at m/z 219. Fragmentation patterns would likely involve the loss of the dimethylaminomethyl group and the nitro group.

Experimental Protocols

Synthesis of 5-Nitrogramine

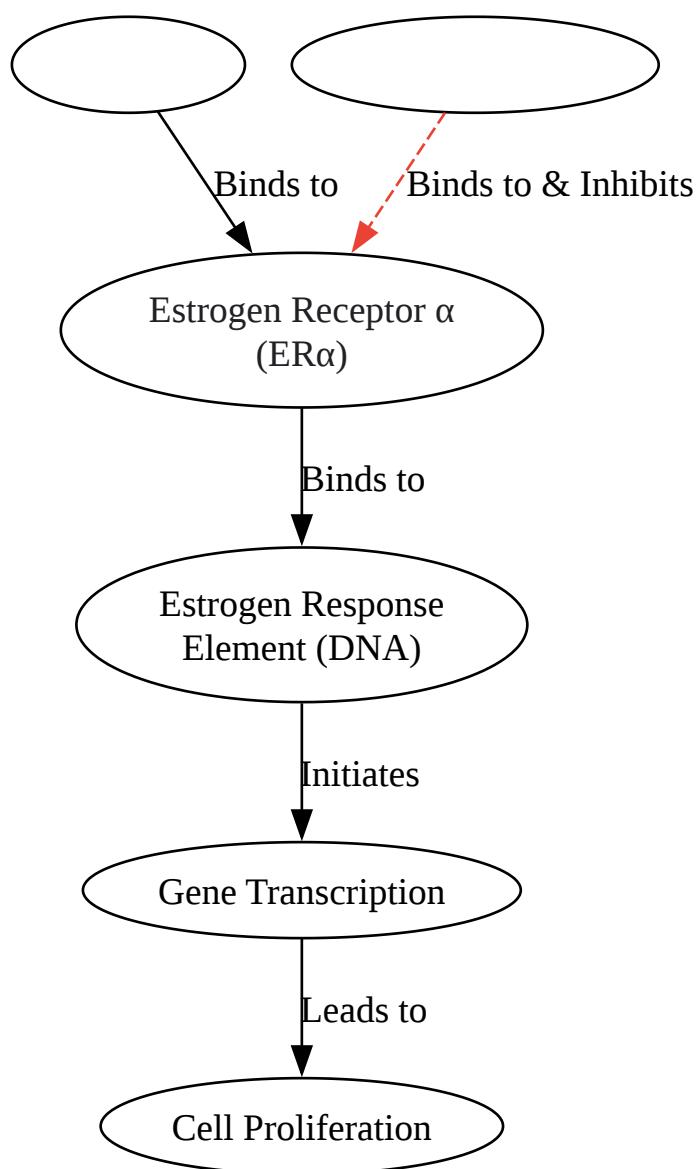
While the original synthesis paper was not located, a general and plausible synthetic route based on established chemical principles is the Mannich reaction followed by nitration.

Step 1: Synthesis of Gramine

- Reactants: Indole, formaldehyde, and dimethylamine.
- Procedure: A mixture of indole, an aqueous solution of dimethylamine, and formaldehyde is typically stirred in a suitable solvent like acetic acid or ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralization and extraction to yield gramine.

Step 2: Nitration of Gramine to 5-Nitrogramine

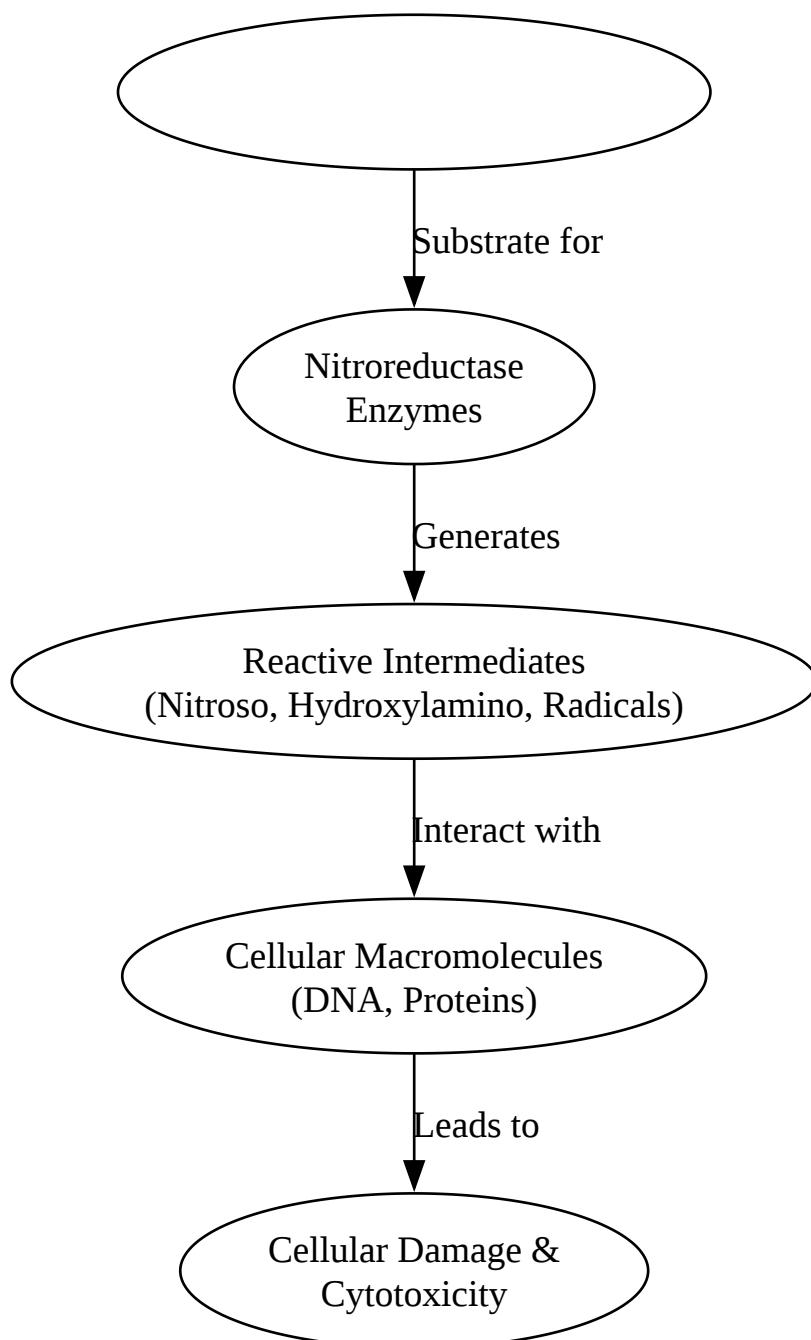
- Reactants: Gramine and a nitrating agent (e.g., nitric acid in sulfuric acid or acetic anhydride).
- Procedure: Gramine is dissolved in a suitable solvent and cooled in an ice bath. The nitrating agent is added dropwise while maintaining a low temperature. The reaction is stirred for a specified period and then quenched by pouring onto ice. The product, 5-nitrogramine, is isolated by filtration or extraction and purified by recrystallization.


Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of 5-nitrogramine as a bioactive molecule, particularly in the field of oncology.^{[4][5]} The nitro group is a common feature in many biologically active compounds and can be crucial for their mechanism of action.^{[6][7][8][9]}

Anticancer Activity

Computational studies have investigated the interaction of 5-nitrogramine with key protein targets in breast cancer, such as estrogen receptor alpha (ER α) and epidermal growth factor receptor (EGFR).[4][5] Molecular docking and dynamics simulations suggest that 5-nitrogramine has a notable binding affinity for ER α , indicating its potential to interfere with estrogen-mediated signaling pathways that drive the proliferation of certain breast cancer cells. [4][5]


The proposed mechanism involves the binding of 5-nitrogramine to the ligand-binding domain of ER α , which could potentially disrupt the normal hormonal signaling.

[Click to download full resolution via product page](#)

General Mechanism of Nitro Compounds

The biological activity of many nitroaromatic compounds is attributed to the enzymatic reduction of the nitro group within cells.^{[6][7][8][9]} This reduction can lead to the formation of reactive nitroso and hydroxylamino intermediates, and ultimately nitro radical anions. These reactive species can induce cellular damage by interacting with macromolecules such as DNA and proteins, leading to cytotoxic effects.

[Click to download full resolution via product page](#)

Conclusion

5-Nitrogramine is an indole derivative with a history rooted in the broader development of gramine chemistry. While its initial discovery is not prominently documented, it has emerged as a valuable intermediate in organic synthesis and a compound of interest for its potential therapeutic applications, particularly in cancer research. Further experimental studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and validate its biological mechanisms of action. This guide provides a foundational understanding for researchers and scientists working with this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and History of 5-Nitrogramine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b017098#discovery-and-history-of-5-nitrogramine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com